molecular formula C15H11N3O3S2 B2662899 N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide CAS No. 315693-45-9

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2662899
CAS No.: 315693-45-9
M. Wt: 345.39
InChI Key: PFWJVWYJEMPVMX-KPKJPENVSA-N
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Description

Rationale for Combining Thiazolidin-4-One and Pyridine Pharmacophores

The thiazolidin-4-one scaffold is renowned for its structural versatility and broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties. Its five-membered ring system permits diverse substitutions at the N3, C2, and C5 positions, enabling fine-tuning of electronic and steric properties. Pyridine, a six-membered aromatic heterocycle with a nitrogen atom, enhances pharmacokinetic profiles through improved solubility, metabolic stability, and target binding via hydrogen bonding and π–π stacking interactions.

The conjugation of these pharmacophores capitalizes on their complementary mechanisms:

  • Thiazolidin-4-one contributes a reactive enone system capable of Michael addition reactions with biological nucleophiles, facilitating covalent target engagement.
  • Pyridine improves cellular permeability and modulates electron density across the hybrid scaffold, enhancing interactions with hydrophobic binding pockets.

For example, pyridine–thiazolidinone hybrids reported by Campos et al. exhibited IC~50~ values below 3 μM against glioblastoma cells, outperforming temozolomide by inducing caspase-3/7-mediated apoptosis. Similarly, QSAR studies on pyridine-bearing thiazolidinones revealed a strong correlation ($$R^2 = 0.740$$) between docking scores and anti-inflammatory activity, underscoring the scaffold's predictive utility.

Table 1: Bioactivity of Selected Thiazolidinone–Pyridine Hybrids

Compound Target Cell Line IC~50~ (μM) Key Mechanism
Hybrid 50 Glioblastoma (C6) 2.17 Caspase-3/7 activation
Hybrid 4h COX-2 N/A Dual COX-2 inhibition
Hybrid 53 Prostate Cancer (PC-3) 36.75 Mitotic disruption

Structural Significance of the (5E)-5-[(5-Methylfuran-2-yl)Methylidene Substituent

The (5E)-5-[(5-methylfuran-2-yl)methylidene group introduces critical steric and electronic modifications to the thiazolidinone core:

  • Conformational Rigidity: The α,β-unsaturated ketone system in the E-configuration stabilizes planar geometry, facilitating intercalation into DNA or enzyme active sites.
  • Electron-Withdrawing Effects: The methylfuran substituent delocalizes electron density across the thiazolidinone ring, enhancing electrophilicity at C4 and C2 positions for nucleophilic attack.
  • Hydrophobic Interactions: The 5-methylfuran moiety increases lipophilicity ($$\log P$$ ≈ 2.8), promoting membrane penetration and binding to hydrophobic protein domains.

In silico docking simulations of analogous compounds demonstrate that the methylfuran group occupies auxiliary binding pockets in COX-2 and DNA topoisomerase II, contributing to ΔG values below −9.2 kcal/mol. Furthermore, the substituent’s ability to modulate redox homeostasis was highlighted in hybrids that reduced ROS production by 40–60% in cancer models, likely via Nrf2 pathway activation.

Structural Comparison with Analogues

  • Replacement of the methylfuran with a phenyl group (e.g., compound 4d) reduced anti-inflammatory activity by 35%, underscoring the furan’s role in H-bond donor/acceptor interactions.
  • The 5-methyl group on the furan ring prevents oxidative metabolism at this position, as evidenced by metabolic stability assays showing >80% remaining parent compound after 1 hour.

Properties

IUPAC Name

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-4-5-11(21-9)7-12-14(20)18(15(22)23-12)17-13(19)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJVWYJEMPVMX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound with potential pharmaceutical applications. Its structure features a thiazolidinone core, a furan moiety, and a pyridine ring, which are known for their biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C₁₇H₁₅N₃O₃S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 868142-92-1

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, one study reported that related thiazolopyridine derivatives showed potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

CompoundMIC (µM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli
3f2.0Citrobacter freundii
3f2.0Achromobacter xylosoxidans

The mechanism of action appears to involve binding to critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication . The interactions include hydrogen bonds with key amino acids, contributing to the compound's antibacterial efficacy.

Antifungal Activity

The compound also displays antifungal activity against various fungi, particularly those in the genus Candida . In vitro tests indicated that certain derivatives inhibited fungal growth effectively, showing promise for treating fungal infections .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been shown to influence cellular pathways involved in proliferation and apoptosis by modulating transcription factors such as NF-kappa-B and AP-1 . This modulation can potentially lead to decreased tumor growth and enhanced apoptosis in cancer cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication and repair.
  • Transcription Factor Modulation : It alters the activity of transcription factors linked to inflammatory responses and cell cycle regulation.
  • Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, several thiazolopyridine derivatives were screened for their antimicrobial activity. Compound 3g was highlighted for its exceptional potency against multidrug-resistant strains . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions at the molecular level.

Study on Anticancer Activity

Another investigation focused on the anticancer potential of related compounds containing thiazolidinone structures. The results indicated that these compounds could reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Thiazolidinone Substituent Amide Group Sulfanylidene Presence Key Structural Differences
Target Compound 5-Methylfuran-2-ylmethylidene Pyridine-3-carboxamide Yes Reference compound
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide 4-Methylphenylmethylidene N-Morpholin-4-ylbutanamide Yes Phenyl vs. furan substituent; longer butanamide chain with morpholine
4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide Furan-2-ylmethylidene (no methyl group) N-(4-Methylphenyl)butanamide Yes Unsubstituted furan; butanamide linked to p-tolyl group
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-Chlorophenyl Pyridine-3-carboxamide No (4-oxo thiazolidinone) Sulfur as thiazolidinone (not thione); chloro substituent instead of methylfuran
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide 2-Methyl-3-phenylpropenylidene Pyridine-3-ylacetamide Yes Alkenylidene substituent; shorter acetamide chain

Physicochemical and Pharmacological Implications

Substituent Effects: The 5-methylfuran-2-yl group in the target compound enhances electron density and lipophilicity compared to phenyl () or unsubstituted furan (). This may improve membrane permeability or target binding .

Amide Chain Variations :

  • The pyridine-3-carboxamide group in the target compound and is associated with π-π stacking and hydrogen bonding. However, analogs with morpholine () or p-tolyl () groups may exhibit altered solubility and pharmacokinetics .
  • Chain length differences (e.g., butanamide in vs. acetamide in ) influence conformational flexibility and bioavailability .

Biological Activity Trends: Thiazolidinones with sulfanylidene groups (e.g., target compound, ) are often associated with antimicrobial activity due to thione-mediated redox interactions . Pyridine-3-carboxamide derivatives (target compound, ) may target enzymes or receptors with nicotinamide-binding domains, such as kinases or PARPs .

Computational and Crystallographic Tools

The structural determination of these compounds relies on software such as:

  • SHELX () and SIR97 () for crystallographic refinement .
  • ORTEP-3 () and WinGX () for molecular visualization and data processing .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis involves three key steps:

Thiazolidinone Core Formation : React a thiourea derivative with chloroacetic acid under acidic conditions to form the 2-sulfanylidene-thiazolidin-4-one scaffold .

Knoevenagel Condensation : Introduce the 5-methylfuran-2-ylmethylidene group via condensation of the thiazolidinone with 5-methylfuran-2-carboxaldehyde, using piperidine as a base catalyst in ethanol at 60–70°C .

Amide Coupling : Attach pyridine-3-carboxamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF, followed by purification via column chromatography .
Key Analytical Validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using 1H^1H-NMR (aromatic protons at δ 7.8–8.5 ppm) and HRMS .

Basic: Which spectroscopic and chromatographic methods are used to confirm its structure?

Methodological Answer:

  • 1H^1H-NMR : Identify aromatic protons (pyridine at δ 8.1–8.9 ppm, furan at δ 6.2–7.3 ppm) and thiazolidinone protons (C=O at δ 4.1–4.5 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and thioamide (C=S at 1250–1300 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can reaction yields be optimized during the Knoevenagel condensation step?

Methodological Answer:
Yield optimization requires:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, improving yields by 15–20% compared to ethanol .
  • Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene), which reduces reaction time from 12 hr to 4 hr .
  • Temperature Control : Maintain 70°C ± 2°C to minimize side products (e.g., over-oxidation of the furan ring) .
    Validation : Monitor by 1H^1H-NMR for disappearance of aldehyde proton (δ 9.8–10.2 ppm) .

Advanced: How do structural modifications (e.g., replacing 5-methylfuran with thiophene) affect bioactivity?

Methodological Answer:

  • SAR Insights :
    • 5-Methylfuran : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition; IC50_{50} = 1.2 µM) .
    • Thiophene Analogs : Increase electron density, improving antioxidant activity (EC50_{50} reduced by 40% in DPPH assays) but lower solubility .
  • Methodology : Synthesize analogs via analogous Knoevenagel steps, then compare bioactivity in enzyme inhibition assays (e.g., fluorescence polarization for target binding) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:
Contradictions often arise from:

  • Purity Variance : Use preparative HPLC to ensure >98% purity; impurities ≥2% can skew IC50_{50} by 10–50% .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include controls like staurosporine .
  • Target Selectivity : Perform off-target profiling (e.g., kinase panel screening at 1 µM) to identify non-specific binding .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with X-ray structures (e.g., PDB: 1CX2 for kinases). The furan group shows hydrogen bonding with Lys123 (binding energy: −9.2 kcal/mol) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the thiazolidinone ring in the active site (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Correlate logP values (2.8–3.5) with cytotoxicity (R2^2 = 0.89) to prioritize analogs .

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